5-Bromo-4-methyl-1,2,3-thiadiazole
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Overview
Description
5-Bromo-4-methyl-1,2,3-thiadiazole: is a heterocyclic compound containing sulfur, nitrogen, and bromine atoms. It is part of the thiadiazole family, which is known for its aromatic properties and diverse applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method involves the reaction of 4-methyl-1,2,3-thiadiazole with bromine in the presence of a suitable solvent like acetic acid.
Alkyl Halide Method: Another method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with an alkyl halide in the presence of potassium carbonate and ethanol/water mixture.
Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 5-Bromo-4-methyl-1,2,3-thiadiazole undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form substituted thiadiazoles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives, which are useful in various applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
- Substituted thiadiazoles
- Oxidized or reduced derivatives of this compound
Scientific Research Applications
Chemistry: 5-Bromo-4-methyl-1,2,3-thiadiazole is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties .
Biology and Medicine: The compound has shown potential in the development of antimicrobial and anticancer agents. Its derivatives are being studied for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its unique chemical properties make it suitable for various applications, including the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
1,2,4-Thiadiazole: Contains sulfur and nitrogen atoms in different positions, leading to distinct chemical properties and applications.
1,3,4-Thiadiazole: Another isomer with unique biological activities and uses in medicinal chemistry.
Uniqueness: 5-Bromo-4-methyl-1,2,3-thiadiazole stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its bromine atom allows for further functionalization, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
5-bromo-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c1-2-3(4)7-6-5-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCWVFPCXWLFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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